REACTION_CXSMILES
|
[C:1]([O:10][CH2:11][CH2:12][OH:13])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:14]([OH:23])(=[O:22])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].C(O)CO>>[C:1]([O:10][CH2:11][CH2:12][O:13][C:14](=[O:22])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:14]([OH:23])(=[O:22])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)OCCO
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)O
|
Name
|
|
Quantity
|
513.5 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
gradual distillation
|
Type
|
ADDITION
|
Details
|
In addition to 2-hydroxyethyl caprylate
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)(=O)OCCOC(CCCCCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |